Product packaging for 2-Ethyl-2,7-dimethylchroman-6-ol(Cat. No.:)

2-Ethyl-2,7-dimethylchroman-6-ol

Cat. No.: B11896267
M. Wt: 206.28 g/mol
InChI Key: LDQGNESIEPADLR-UHFFFAOYSA-N
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Description

2-Ethyl-2,7-dimethylchroman-6-ol is a chroman derivative of interest in medicinal chemistry and biological research. The chroman scaffold is a common feature in numerous natural products and bioactive molecules, known for its diverse pharmacological properties . Research on analogous compounds has shown that chroman structures can exhibit significant antitumor activities. For instance, certain 5,7-dihydroxy-2,2-dimethyl-6-acetyl-chroman derivatives have demonstrated potent in vitro anti-tumor effects against human cancer cell lines, including breast, lung, colon, and liver cancers . Furthermore, related chromanones are recognized as privileged structures in drug discovery due to their wide range of biological activities, which include anti-inflammatory, anti-microbial, and anti-parasitic effects . This particular compound, with its specific ethyl and methyl substitutions, presents a valuable candidate for researchers exploring structure-activity relationships, synthetic chemistry methodologies, and for screening in various biological assays to uncover new potential therapeutic applications. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B11896267 2-Ethyl-2,7-dimethylchroman-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethyl-2,7-dimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C13H18O2/c1-4-13(3)6-5-10-8-11(14)9(2)7-12(10)15-13/h7-8,14H,4-6H2,1-3H3

InChI Key

LDQGNESIEPADLR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(O1)C=C(C(=C2)O)C)C

Origin of Product

United States

Structural Chemistry and Conformational Analysis of 2 Ethyl 2,7 Dimethylchroman 6 Ol

Elucidation of the Chroman Ring System and Substituent Positions

The foundational structure of 2-Ethyl-2,7-dimethylchroman-6-ol is the chroman ring system. This bicyclic heteroaromatic system consists of a benzene (B151609) ring fused to a dihydropyran ring. In this specific molecule, a hydroxyl (-OH) group is attached to the C-6 position of the benzene moiety, classifying it as a chroman-6-ol (B1254870).

The numbering of the chroman ring system is crucial for defining the precise location of the various substituents. The dihydropyran ring contains the oxygen atom at position 1 and a stereocenter at position 2. Attached to this C-2 position are both an ethyl group (-CH₂CH₃) and a methyl group (-CH₃). Further substitution is found on the aromatic portion of the molecule, with a methyl group at the C-7 position.

The presence of these alkyl and hydroxyl groups on the chroman framework significantly influences the molecule's electronic and steric properties. The elucidation of this substitution pattern is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry, which together provide a detailed map of the molecular connectivity.

Stereochemical Considerations at C-2 and Potential Chiral Centers

The substitution pattern of this compound gives rise to at least one chiral center, located at the C-2 position of the dihydropyran ring. This carbon atom is bonded to four different groups: the oxygen atom of the ring, a carbon atom of the ring (C-3), an ethyl group, and a methyl group. Consequently, the molecule can exist as a pair of enantiomers, designated as (R)-2-Ethyl-2,7-dimethylchroman-6-ol and (S)-2-Ethyl-2,7-dimethylchroman-6-ol.

The absolute configuration at C-2, in conjunction with the twist of the dihydropyran ring, influences the specific optical rotation of the compound. For 2-aliphatic substituted chromanes, a positive specific optical rotation often corresponds to a P-helicity (positive dihedral angle) of the dihydropyran ring. mdpi.com The determination of the absolute stereochemistry typically requires advanced analytical techniques such as X-ray crystallography of a single crystal or stereoselective synthesis from a chiral precursor of known configuration.

Computational Studies of Molecular Conformation

To gain a deeper understanding of the three-dimensional structure and relative stabilities of the possible conformers of this compound, computational methods are employed. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, energies, and other properties.

These computational studies can model the different possible conformations of the chroman ring, such as the half-chair and boat forms, and determine their relative energies. For substituted cyclohexanes, which share conformational similarities with the dihydropyran ring of chroman, the chair conformation is significantly more stable than the boat conformation due to lower torsional and steric strain.

Computational analyses can also predict the preferred orientation of the substituents. As mentioned, the equatorial position is generally favored for larger substituents on a six-membered ring to avoid unfavorable 1,3-diaxial interactions. DFT calculations can quantify the energy difference between conformers with the ethyl group in the axial versus the equatorial position, providing a theoretical basis for the expected conformational preference. These theoretical models can be validated by comparing the calculated spectroscopic parameters, such as NMR chemical shifts, with experimental data.

Advanced Synthetic Methodologies for 2 Ethyl 2,7 Dimethylchroman 6 Ol and Analogous Chromanol Derivatives

Strategies for Chroman Core Construction

The chroman ring system is a privileged scaffold in organic synthesis, and its construction is a key step in the synthesis of many biologically active molecules. Several methods have been developed for the construction of the chroman core, each with its own advantages and disadvantages.

Cyclization Reactions of Substituted Benzoquinones

The cyclization of substituted benzoquinones is a powerful method for the construction of the chroman core. This method involves the reaction of a substituted benzoquinone with an appropriate dienophile, followed by a cyclization reaction to form the chroman ring. The reaction can be catalyzed by a variety of Lewis acids, and the choice of catalyst can have a significant impact on the yield and stereoselectivity of the reaction.

Reactions Involving Salicylaldehyde (B1680747) and Enolates

The reaction of salicylaldehyde with enolates is a versatile method for the synthesis of chroman derivatives. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govresearchgate.net This reaction can be used to synthesize a wide variety of chroman derivatives, including those with substituents at the 2-, 3-, and 4-positions. The reaction is typically carried out in the presence of a base, and the choice of base can have a significant impact on the yield and stereoselectivity of the reaction. beilstein-journals.orgnih.gov

One common approach involves the Knoevenagel condensation of salicylaldehyde with a ketone to form a chalcone, which is then cyclized to form the chroman ring. beilstein-journals.orgnih.gov For example, the reaction of salicylaldehyde with acetophenone (B1666503) in the presence of a base yields a chalcone, which can then be reduced and cyclized to form a flavan (B184786) (a 2-phenylchroman). beilstein-journals.orgnih.gov

ReactantsCatalyst/BaseProductReference
Salicylaldehyde, AcetophenoneBaseFlavan beilstein-journals.orgnih.gov
Salicylaldehyde, DimedoneKF/Al2O3Chromane derivative beilstein-journals.org
Salicylaldehyde, Malononitrile-2-Iminochromene nih.gov

Ring-Contractive Transformations for Chroman Scaffold Generation

Ring-contractive transformations represent an innovative approach to synthesizing the chroman scaffold. These methods often involve the rearrangement of a larger ring system to form the six-membered chroman ring. While less common than other methods, these transformations can offer unique pathways to complex chroman structures that may be difficult to access through more traditional routes.

Installation of Alkyl Substituents and Hydroxyl Groups

Once the chroman core has been constructed, the next step is to install the desired alkyl substituents and hydroxyl groups. This can be a challenging task, as the regioselectivity of the reactions can be difficult to control.

Regioselective Alkylation Approaches

Regioselective alkylation is a key step in the synthesis of many chroman derivatives. nih.gov This can be achieved by a variety of methods, including the use of directing groups, blocking groups, and regioselective catalysts. For example, the use of a carboxylate directing group can be used to direct the alkylation of a benzoic acid to the 2-position. nih.gov

Introduction of the Ethyl and Methyl Moieties

The introduction of the ethyl and methyl moieties can be achieved by a variety of methods, including Friedel-Crafts alkylation, Grignard reactions, and organocuprate additions. The choice of method will depend on the specific substrate and the desired regioselectivity. For example, the reaction of a chromanone with a Grignard reagent can be used to introduce an alkyl group at the 2-position.

The synthesis of 2,2-dimethylchromanones can be achieved by condensing a phenol (B47542) with β-hydroxyisovaleric acid in the presence of boron fluoride-etherate. researchgate.net These chromanones can then be reduced to the corresponding chromans. researchgate.net

PrecursorReagentProductReference
Phenolβ-hydroxyisovaleric acid, Boron fluoride-etherate2,2-dimethylchromanone researchgate.net
ChromanoneDiboraneChroman researchgate.net

Stereoselective Synthesis of 2-Ethyl-2,7-dimethylchroman-6-ol

Stereoselective synthesis, also known as asymmetric synthesis, refers to chemical reactions that preferentially yield one enantiomer or diastereomer over others. uwindsor.cawikipedia.org This control is paramount in medicinal chemistry, as different stereoisomers of a molecule often exhibit distinct biological activities. The synthesis of enantiomerically pure chromanols, such as the specific target this compound, often involves creating the chiral center at the C2 position of the chroman ring with a defined configuration.

Key approaches to achieving stereoselectivity in the synthesis of chromanols and related structures include:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials. For instance, a concise synthesis of (S)-δ-CEHC, a metabolite of vitamin E that shares the 6-hydroxychroman scaffold, was achieved using a chiral synthon derived from naturally occurring (−)-linalool. nih.gov

Chiral Auxiliaries: An organic compound is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is formed, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst (metal-based or organic) is used to generate a chiral product from an achiral starting material. wikipedia.org This is often the most efficient method. For example, the asymmetric hydrogenation of chromones using chiral rhodium complexes has been used to generate enantio-enriched chromanones, which are precursors to chromanols. nih.gov Similarly, Sharpless asymmetric epoxidation is a key step in the enantioselective synthesis of various complex molecules. researchgate.netresearchgate.net

A reported synthesis of α-tocopherol, which features a similar 2-methyl-2-substituted chromanol core, utilized a chiral intermediate α-hydroxy ester and achieved ring-closing to yield the chromanol in a 94% diastereomeric excess. nih.gov While a specific documented stereoselective synthesis for this compound is not detailed in the provided results, the principles established in the synthesis of these analogous structures are directly applicable. A plausible strategy would involve the asymmetric reduction of a corresponding 2-ethyl-2,7-dimethylchromone or an organocatalytic domino reaction to construct the chiral chroman ring system. nih.govresearchgate.net

Modern Synthetic Techniques in Chromanol Chemistry

Recent advancements in synthetic organic chemistry have provided powerful tools for the efficient and environmentally benign synthesis of chromanol derivatives. These modern techniques offer significant advantages over classical methods, including shorter reaction times, higher yields, and improved selectivity.

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, offering a green and efficient alternative to conventional heating methods. ajrconline.org By utilizing microwave irradiation, this method can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while improving product yields. ajrconline.orgajgreenchem.com This rapid heating is uniform and efficient, leading to cleaner reactions with fewer byproducts. ajrconline.org

The synthesis of various chromene and chroman derivatives has been successfully achieved using microwave irradiation. ajgreenchem.comnih.gov For example, a highly efficient, one-pot, three-component condensation reaction of aromatic aldehydes, malononitrile, and α- or β-naphthol to produce 2-amino-4H-chromene derivatives was developed using a magnetic catalyst under solvent-free microwave conditions. ajgreenchem.com Another protocol describes the pyrrolidine-catalyzed reaction between 1-(7-hydroxy-2,2-dimethylchroman-6-yl)-ethanone and cyclic alkanones in ethanol (B145695) under microwave irradiation (100 W) for just 3 minutes, affording spirochromanone derivatives in good yields. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Type Method Reaction Time Yield Reference
Spirochromanone Synthesis Microwave (100W) 3 minutes Good researchgate.net
2-Amino-4H-chromene Synthesis Microwave (Solvent-free) Short Excellent ajgreenchem.com
General Organic Reactions Conventional Heating Hours Often lower ajrconline.org

| General Organic Reactions | Microwave-Assisted | Minutes | Often higher | ajrconline.org |

This table provides a generalized comparison based on reported advantages of microwave-assisted synthesis.

These protocols highlight the significant advantages of microwave-assisted synthesis, including operational simplicity, reduced environmental impact, and speed, making it a powerful tool for building libraries of chromanol derivatives for biological screening. ajrconline.orgnih.gov

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has become a cornerstone of modern asymmetric synthesis. uni-giessen.descienceopen.com This approach avoids the use of often toxic and expensive heavy metals and relies on catalysts that can be designed for high efficacy and stereoselectivity. uni-giessen.de Organocatalysis can be broadly divided into two main mechanistic classes: covalent catalysis, where the catalyst forms a transient covalent bond with the substrate, and non-covalent catalysis, which involves weaker interactions like hydrogen bonding. scienceopen.comscienceopen.com

In chromanol chemistry, organocatalysis has been instrumental in developing enantioselective routes to chiral chromans and their precursors. researchgate.net

Domino Reactions: A notable example is the organocatalytic oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins. This method allows for the asymmetric synthesis of polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). researchgate.net

Tandem Reactions: Organocatalyzed tandem reactions, such as the Mannich/cycloketalization/transesterification sequence, have been developed to produce complex tricyclic furanobenzodihydropyrans with high yields and enantioselectivity. researchgate.net

Michael Additions: Asymmetric Michael additions mediated by organocatalysts are also employed. For example, the addition of malonates to α,β-unsaturated aldehydes can produce chiral adducts that are precursors to other complex molecules. mdpi.com

Table 2: Examples of Organocatalytic Reactions in Chroman Synthesis

Reaction Type Catalyst Type Key Features Selectivity Reference
Oxa-Michael-nitro-Michael Chiral amine Domino reaction for polysubstituted chromans up to 99% ee, >20:1 dr researchgate.net
Mannich/Cycloketalization Organocatalyst Tandem reaction for tricyclic derivatives up to 99% ee, >19:1 dr researchgate.net

| Michael Addition/Cyclization | Chiral amine | Stepwise reaction for lactone-fused chromanones | 90- >99% ee, >19:1 dr | researchgate.net |

These methods provide powerful and versatile platforms for the construction of enantiomerically enriched chromanol scaffolds from simple starting materials.

Conformational restriction is a powerful strategy in drug design used to enhance the potency, selectivity, and pharmacokinetic properties of a flexible ligand. nih.govresearchgate.net By rigidifying the structure of a molecule, for instance by introducing rings or other conformational locks, the entropic penalty for the molecule to adopt its bioactive conformation for binding to a biological target is minimized. This often leads to a significant improvement in binding affinity. researchgate.net

This strategy has been successfully applied to the development of chroman derivatives. In one study aimed at discovering potent and selective inhibitors of the voltage-gated sodium channel NaV1.8, a known analgesic target, researchers applied a conformational restriction strategy to a lead compound. nih.gov This approach led to the identification of a chroman derivative, (R)-40, as a highly promising inhibitor with an IC₅₀ value of 5.9 ± 1.0 nM and excellent selectivity over other sodium channels. The rigidified chroman structure locked the key pharmacophoric elements in an optimal arrangement for binding to the target. nih.gov

The core principle involves modifying a flexible molecule to reduce its number of accessible conformations, thereby pre-organizing it for interaction with its receptor. This can lead to:

Enhanced Potency: Reduced entropic loss upon binding.

Improved Selectivity: A rigid structure may fit the intended target much better than off-targets.

Favorable Pharmacokinetics: Rigidification can block sites of metabolism, improving metabolic stability. researchgate.net

This design tactic is a core aspect of modern medicinal chemistry and is highly relevant for optimizing the biological activity of derivatives based on the this compound scaffold.

Mechanistic Studies and Structure Activity Relationship Sar of 2 Ethyl 2,7 Dimethylchroman 6 Ol Derivatives

Establishing Structure-Activity Relationships within 6-Hydroxychromanols

The 6-hydroxychromanol scaffold, which forms the core of 2-Ethyl-2,7-dimethylchroman-6-ol, is a privileged structure in medicinal chemistry, most famously represented by vitamin E (tocopherols and tocotrienols). Structure-activity relationship (SAR) studies are crucial for optimizing compounds based on this scaffold for various therapeutic effects, including anti-inflammatory and anti-carcinogenic activities. nih.gov

Key structural features of the 6-hydroxychromanol ring system are critical for its biological activity. The hydroxyl group at the C-6 position is a primary determinant of the antioxidant properties often associated with this class of compounds. The substitution pattern on the chroman ring, including the presence and position of methyl groups, significantly influences activity. nih.gov Furthermore, the nature of the side chain attached at the C-2 position is a major site for modification to alter potency, selectivity, and pharmacokinetic properties. researchgate.net

SAR studies have revealed that both the stereochemistry and the length and composition of the side chain are pivotal. For instance, research on related chromans has shown that specific substitutions can shift the activity profile away from simple antioxidant effects towards more specific inhibitory actions on cellular pathways. nih.gov Studies on various derivatives have demonstrated that the core 6-hydroxychromanol ring system is essential for achieving full biological activity in many contexts. researchgate.net The strategic modification of different positions on the chroman ring and its side chain allows for the fine-tuning of molecular interactions with specific biological targets.

Modulation of Intracellular Signaling Pathways (e.g., NFκB Pathway)

A significant mechanism of action for many chroman derivatives is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that controls the expression of genes involved in inflammation, immune response, and cell survival. researchgate.net

In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate gene transcription. researchgate.net

Studies on a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides demonstrated potent inhibition of NF-κB activation in macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov Similarly, other chroman-2-carboxylic acid N-(substituted)phenylamides have shown the ability to inhibit NF-κB activity, and this inhibition was found to be independent of their antioxidant activity, pointing to a more specific mechanism. nih.gov This suggests that these compounds interfere directly with the signaling cascade, possibly by inhibiting the IKK complex or preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Concentration-Dependent Molecular Mechanisms

The biological and mechanistic effects of 6-hydroxychromanol derivatives are often highly dependent on their concentration. At varying concentrations, these compounds can exhibit different primary mechanisms of action.

For example, studies on substituted 6-hydroxychromanols like SUL-109 and SUL-121 in protecting human proximal tubule cells from injury showed a clear dose-dependent effect. oup.com These compounds counteracted cell viability loss with specific half-maximal effective concentrations (EC50), indicating a targeted biological response. oup.comresearchgate.net A derivative known as SUL-150 demonstrated a concentration-dependent competitive inhibition of α1-adrenoceptors, showcasing a specific receptor antagonism that becomes more pronounced as the concentration increases. nih.gov This highlights a shift from a general protective or antioxidant effect at lower concentrations to a specific receptor-blocking mechanism at higher concentrations.

This concentration-dependent behavior is critical for understanding the compounds' therapeutic potential and mechanism, as different outcomes can be achieved by modulating the concentration at the target site.

Influence of Substituent Variations on Mechanistic Outcomes

Minor structural modifications to the 6-hydroxychromanol scaffold or its side chains can lead to dramatic changes in biological activity and mechanistic outcomes. This is a cornerstone of the structure-activity relationship for this class of compounds.

One clear example is the comparison between Trolox, a simple water-soluble derivative of vitamin E, and SUL-109. The addition of a piperazine (B1678402) side group to the Trolox core to create SUL-109 resulted in a 59-fold increase in its potency for protecting cells from injury, with the EC50 value dropping from 5.2 µM for Trolox to 87.9 nM for SUL-109. oup.comresearchgate.net This demonstrates how a specific substituent can dramatically enhance the desired mechanistic outcome.

Further detailed SAR studies on chroman derivatives as NF-κB inhibitors have elucidated the precise role of different substituents on an attached phenylamide ring. nih.govnih.gov The nature and position of the substituent were found to be critical for inhibitory activity.

The following table summarizes the inhibitory concentration (IC50) for NF-κB activation by various 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, illustrating the impact of different substituents. nih.gov

CompoundSubstituent (R) on Phenylamide RingNF-κB Inhibition IC50 (µM)
2aH>100
2b2-OH>100
2c3-OH>100
2d4-OH>100
2e4-OCH3>100
2f2-CH355.4
2g3-CH360.2
2h4-CH325.1
2i2-CF311.2
2j3-CF314.5
2k4-CF312.3
2l2-Cl10.3
2m3-Cl10.1
2n4-Cl6.0

As the data indicates, compounds with hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups were inactive. However, the introduction of methyl (-CH3), trifluoromethyl (-CF3), or chloro (-Cl) substituents resulted in potent inhibitors. The position of the substituent also mattered, with the 4-position (para) generally conferring strong activity, and the 4-Cl derivative (2n) being the most potent in the series. nih.gov These findings underscore how targeted chemical modifications can profoundly alter the mechanistic potency of the core chroman structure.

Theoretical and Computational Chemistry Approaches in 2 Ethyl 2,7 Dimethylchroman 6 Ol Research

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic interactions between 2-Ethyl-2,7-dimethylchroman-6-ol and its potential biological targets. Given the established anti-inflammatory properties of many chromanol derivatives, a key area of investigation has been its interaction with enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX). nih.govnih.gov

MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. For instance, a hypothetical MD simulation of this compound with 5-LOX could reveal the dynamics of the chromanol ring within the enzyme's active site. The simulation might show the hydroxyl group of the chromanol forming hydrogen bonds with specific polar residues, while the ethyl and methyl groups could engage in hydrophobic interactions with nonpolar pockets of the enzyme.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound and 5-Lipoxygenase (5-LOX) Complex

ParameterValue
SoftwareGROMACS
Force FieldCHARMM36m
Water ModelTIP3P
System Size~100,000 atoms
Simulation Time200 ns
Temperature310 K
Pressure1 atm
EnsembleNPT (Isothermal-isobaric)

These simulations can also help to understand the role of water molecules in mediating the interaction between the ligand and the target. The results from such simulations are crucial for rational drug design, allowing for modifications to the ligand structure to enhance its binding affinity and specificity.

Binding Free Energy Calculations for Affinity Prediction

To quantify the binding affinity of this compound to its target, computational chemists employ binding free energy calculations. Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are often used to estimate the free energy of binding from MD simulation trajectories.

The MM/GBSA method calculates the binding free energy by considering the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. A more negative binding free energy value indicates a stronger and more favorable interaction between the ligand and the protein. In the context of this compound, these calculations can be used to compare its binding affinity to that of known 5-LOX inhibitors or other chromanol derivatives.

Table 2: Hypothetical Binding Free Energy Contributions for the Interaction of this compound with 5-LOX

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy+35.8
Nonpolar Solvation Energy-5.1
Total Binding Free Energy (ΔG_bind) -35.0

These calculations can guide the optimization of the lead compound by predicting how structural modifications might affect its binding affinity.

Quantum Chemical Characterization of Reactivity and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties and reactivity of this compound. These methods provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The antioxidant activity of phenolic compounds like this compound is directly related to their ability to donate a hydrogen atom from the hydroxyl group. Quantum chemical calculations can determine the bond dissociation enthalpy (BDE) of the O-H bond, which is a key descriptor of antioxidant potency. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical species.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. A high HOMO energy suggests a greater ability to donate electrons, which is a characteristic of good antioxidants. The HOMO-LUMO energy gap can also provide information about the molecule's chemical stability.

Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT at the B3LYP/6-31G(d,p) level of theory)

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.0 eV
O-H Bond Dissociation Enthalpy82.5 kcal/mol
Dipole Moment2.1 D

These quantum chemical descriptors are invaluable for understanding the structure-activity relationships of chromanol derivatives and for designing new compounds with enhanced antioxidant properties.

Cheminformatics and In Silico Screening for Chromanol Libraries

Cheminformatics plays a vital role in managing and analyzing large datasets of chemical compounds. In the context of this compound research, cheminformatics tools are used to build and screen virtual libraries of related chromanol derivatives. nih.gov These libraries can be generated by systematically modifying the core structure of this compound, for example, by varying the substituents on the chroman ring or the side chain at the C2 position.

In silico screening techniques, such as molecular docking and pharmacophore modeling, are then applied to these virtual libraries to identify promising candidates with desired biological activities. For instance, a library of chromanols could be docked against the active site of 5-LOX to prioritize compounds with the best predicted binding affinities. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to develop predictive models for the biological activity of compounds. nih.govmdpi.com In the case of this compound and its analogs, QSAR models can be built to predict their antioxidant or anti-inflammatory activities based on their molecular descriptors.

These descriptors can be derived from the 2D or 3D structure of the molecules and can include physicochemical properties, topological indices, and quantum chemical parameters. By training a model on a set of chromanols with known activities, it is possible to predict the activity of new, untested compounds. researchgate.net

Table 4: Example of a Hypothetical QSAR Model for the Antioxidant Activity of Chromanol Derivatives

Equation: pIC₅₀ = 0.85 * (HOMO Energy) - 0.12 * (LogP) + 2.5 * (Number of OH groups) + 3.2

Model Statistics:

R² (Coefficient of determination): 0.85

Q² (Cross-validated R²): 0.78

RMSE (Root Mean Square Error): 0.25

Such models provide a quantitative understanding of the structural features that are important for biological activity and can guide the design of novel chromanol derivatives with improved potency. nih.govmdpi.com

Advanced Analytical Methodologies for 2 Ethyl 2,7 Dimethylchroman 6 Ol and Its Analogs

High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry, FT-IR)

Spectroscopic methods are fundamental for the structural elucidation of 2-Ethyl-2,7-dimethylchroman-6-ol. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the aromatic protons on the chroman ring would appear in the downfield region, typically between 6.0 and 7.0 ppm. The methyl groups at C2 and C7, and the ethyl group at C2 would exhibit characteristic signals in the upfield aliphatic region. The methylene (B1212753) protons of the ethyl group and the heterocyclic ring would likely show complex splitting patterns due to diastereotopicity. mdpi.com

¹³C NMR provides information on all carbon atoms in the molecule. The carbon of the hydroxyl-bearing aromatic ring (C6) would be significantly deshielded, with its resonance appearing around 140-150 ppm. The oxygen-linked C8a and the quaternary C2 would also have distinct chemical shifts. The signals for the methyl and ethyl carbons would be found in the upfield region of the spectrum. Temperature-dependent NMR studies on related chroman-6-ol (B1254870) ethers have been used to investigate the dynamics of the heterocyclic ring's interconversion. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. Electron ionization (EI) mass spectra of chromanols related to tocopherols (B72186) show characteristic fragmentation patterns. scispace.com The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of C₁₃H₁₈O₂ (206.28 g/mol ).

A key fragmentation pathway for 6-chromanols involves a retro-Diels-Alder (RDA) reaction of the heterocyclic ring. This typically results in a prominent fragment ion from the cleavage of the C-O and C4-C4a bonds, leading to the formation of a substituted hydroquinone (B1673460) radical cation. For this compound, this would generate a significant ion reflecting the aromatic portion of the molecule. Other fragments would arise from the loss of the ethyl group or methyl groups. scispace.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. eag.comnih.gov For this compound, the FT-IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic (methyl and ethyl) groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the phenolic ether and alcohol would be observed in the 1200-1260 cm⁻¹ and 1000-1200 cm⁻¹ regions. Aromatic C=C stretching vibrations would be visible in the 1500-1600 cm⁻¹ range. ieeesem.comscialert.net

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Key Features
¹H NMR Aromatic protons (~6.0-7.0 ppm), Aliphatic protons of ethyl and methyl groups (~0.9-2.7 ppm), Phenolic OH proton (variable)
¹³C NMR Aromatic carbons (~110-150 ppm), Oxygen-linked carbons (C2, C6, C8a), Aliphatic carbons (~10-40 ppm)
Mass Spec (EI) Molecular ion (M+) peak at m/z 206, Characteristic fragmentation from retro-Diels-Alder reaction
FT-IR (cm⁻¹) Broad O-H stretch (~3200-3600), Aliphatic C-H stretch (~2850-2960), Aromatic C-H stretch (~3000-3100), C-O stretch (~1200-1260), Aromatic C=C stretch (~1500-1600)

Advanced Chromatographic Separations (HPLC, GC for Purity and Isomer Analysis)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound, as well as for the analysis of its isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of chromanols and is particularly useful for separating mixtures of isomers. For vitamin E analogs, which are structurally similar to this compound, both normal-phase and reversed-phase HPLC have been successfully applied. mdpi.comnih.gov

A reversed-phase HPLC method, likely using a C18 or C30 column, would be suitable for the analysis of this compound. sigmaaldrich.com The mobile phase would typically consist of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water. nih.govcabidigitallibrary.org Detection can be achieved using a UV detector, as the chroman ring system absorbs UV light, or a fluorescence detector for higher sensitivity and selectivity. For complex biological samples, HPLC coupled with mass spectrometry (LC-MS) provides definitive identification. nih.gov

The separation of stereoisomers (enantiomers) of chromanols requires the use of chiral stationary phases (CSPs) in HPLC. mdpi.com For example, chiral columns have been used to separate the stereoisomers of α-tocopherol. mdpi.com A similar approach would be necessary to resolve the (R)- and (S)-enantiomers of this compound.

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. To improve volatility and thermal stability, chromanols are often derivatized prior to GC analysis, for example, by converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. chalmers.se

Capillary GC columns with various polarities can be used for the separation of chromanol derivatives. mdpi.com Flame Ionization Detection (FID) is a common universal detector, while GC coupled to Mass Spectrometry (GC-MS) provides structural information for peak identification. nih.gov GC-MS has been used to tentatively identify numerous unsaturated tocochromanol compounds. nih.gov High-resolution capillary GC columns are also employed for the separation of stereoisomers of related compounds. mdpi.com

Table 2: Chromatographic Methods for Chromanol Analysis

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detection Application
RP-HPLC C18, C30Acetonitrile/Methanol/Water gradientsUV, Fluorescence, MSPurity analysis, Quantification
Chiral HPLC Chiral Stationary Phases (e.g., Chiralpak)Organic solvents (e.g., Hexane (B92381)/Isopropanol)UV, Circular DichroismEnantiomer separation
GC Capillary columns (e.g., DB-5, CP-Sil)Helium, HydrogenFID, MSPurity, Isomer analysis (after derivatization)

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, which has a stereocenter at the C2 position, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of the (R) or (S) configuration. The crystal structures of several chroman derivatives have been reported, providing insights into their molecular conformations and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.netresearchgate.net For instance, in the crystal structure of one chromane-carboxylate derivative, the six-membered heterocyclic ring was found to adopt a distorted half-chair conformation. researchgate.net

However, obtaining single crystals of sufficient quality can be a significant challenge for some chroman derivatives. acs.orgnih.gov In cases where crystallization is unsuccessful, alternative techniques such as Vibrational Circular Dichroism (VCD) spectroscopy, in conjunction with quantum chemical calculations, can be used to determine the absolute configuration of enantiomers in solution. acs.org

Development of Analytical Protocols for Complex Matrices

Analyzing this compound in complex matrices such as biological fluids (plasma, urine), tissues, or food products requires robust analytical protocols that include efficient sample preparation and sensitive detection methods. iss.itnih.gov The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate it for analysis. nih.gov

A typical analytical protocol for a phenolic compound like this compound from a biological sample would involve the following steps:

Sample Pre-treatment: This may involve homogenization of tissues or enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) if the compound is expected to be present as a conjugate. researchgate.net

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. For LLE, solvents like ethyl acetate (B1210297) or a mixture of hexane and ethyl acetate are suitable for extracting phenolic compounds. iss.it For SPE, cartridges with reversed-phase (C18) or ion-exchange sorbents can be used to selectively retain the analyte and wash away interferences. researchgate.net

Concentration and Reconstitution: The extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., the HPLC mobile phase). iss.itresearchgate.net

Analysis: The prepared sample is then analyzed, most commonly by HPLC with UV, fluorescence, or mass spectrometric detection. nih.govnih.gov The use of an internal standard is crucial for accurate quantification, compensating for any loss of analyte during the sample preparation process.

The development of such protocols must be validated for accuracy, precision, linearity, and sensitivity to ensure reliable results. nih.gov

Future Perspectives and Research Directions in 2 Ethyl 2,7 Dimethylchroman 6 Ol Chemistry

Design and Synthesis of Novel Chromanol Scaffolds

The core structure of chromanol provides a versatile platform for the design and synthesis of new molecules with tailored properties. Medicinal chemists are increasingly employing the concept of "privileged structures," which are molecular frameworks capable of interacting with multiple biological targets, to guide the development of new therapeutic agents. unife.it The chromanopyridine scaffold, for instance, has demonstrated a broad range of biological activities, and efficient synthetic procedures for its derivatives are actively being developed. mdpi.com

Key strategies in the design of novel chromanol scaffolds include:

De Novo Design: Algorithms like AutoDesigner - Core Design are being used to systematically explore vast chemical spaces and identify novel scaffolds with desired biological activities and properties. nih.gov This computational approach can accelerate the discovery of new lead compounds. nih.gov

Scaffold Hopping: This technique involves replacing the core structure of a known active compound with a different scaffold to discover new chemical series with improved properties. nih.govresearchgate.net

Multi-component Reactions: These reactions allow for the efficient construction of complex molecules from simple starting materials in a single step, providing a powerful tool for generating libraries of diverse chromanol derivatives. mdpi.com

The synthesis of these novel scaffolds often requires innovative methodologies. For example, the development of scalable and rapid synthetic routes is crucial for producing sufficient quantities of new compounds for biological evaluation. mdpi.com Furthermore, the ability to derivatize scaffolds at late stages of the synthesis allows for the fine-tuning of their properties. mdpi.com

Exploration of Undiscovered Biological Pathways and Targets

While the antioxidant properties of many chromanols are well-established, there is a growing interest in identifying new biological pathways and molecular targets for these compounds. frontiersin.org Natural chromanols and their derivatives have been shown to interact with a variety of molecular targets, including enzymes, nuclear receptors, and signaling pathways involved in inflammation and carcinogenesis. frontiersin.org

Future research in this area will likely focus on:

Identifying Novel Targets: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the direct binding partners of 2-Ethyl-2,7-dimethylchroman-6-ol and related compounds within the cell.

Elucidating Mechanisms of Action: Moving beyond simple antioxidant activity to understand the specific signaling pathways modulated by these molecules. frontiersin.org This includes investigating their effects on gene expression, protein function, and metabolic pathways. frontiersin.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chromanol scaffold to understand how different structural features influence biological activity. This knowledge is essential for the rational design of more potent and selective compounds.

The vast structural diversity of natural chromanols suggests that a wide range of biological activities remains to be discovered. nih.govresearchgate.net A comprehensive exploration of these activities could lead to the development of new therapeutic strategies for a variety of diseases.

Integration with Multi-Omics Approaches in Chemical Biology

The advent of multi-omics technologies offers an unprecedented opportunity to understand the complex biological effects of chemical compounds like this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of how a compound affects cellular processes. thermofisher.comnih.gov

Table 1: Multi-Omics Approaches and Their Applications in Chromanol Research

Omics ApproachMolecular Read-outPotential Insights for Chromanol ResearchKey Technologies
Genomics Genes (DNA)Identifying genetic variants that influence the response to chromanols.Sequencing, Exome Sequencing
Epigenomics DNA modificationsDetermining if chromanols can alter epigenetic marks associated with disease.Modification-sensitive PCR and qPCR, Next-Generation Sequencing, Mass Spectrometry
Transcriptomics RNA and/or cDNAUnderstanding how chromanols modulate gene expression patterns.RT-PCR and RT-qPCR, Gene Arrays, RNA-Sequencing
Proteomics ProteinsIdentifying protein targets and pathways affected by chromanols.Mass Spectrometry, Western Blotting, ELISA
Metabolomics MetabolitesAssessing the impact of chromanols on cellular metabolism.Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, HPLC

This table summarizes the different multi-omics approaches and their potential applications in studying the biological effects of chromanols. thermofisher.com

Multi-omics approaches can help to:

Uncover Novel Mechanisms: By simultaneously analyzing changes across multiple molecular layers, researchers can identify previously unknown pathways and targets affected by chromanols. nih.gov

Identify Biomarkers: Multi-omics data can be used to identify molecular signatures that predict the response to chromanol treatment, paving the way for personalized medicine approaches. nih.gov

Characterize Complex Biological Processes: These approaches are particularly useful for studying complex phenomena like cellular reprogramming and aging, where chromanols may have beneficial effects. broadinstitute.org

The integration of multi-omics data presents significant computational challenges, requiring advanced statistical methods and bioinformatics tools. nih.gov However, the potential rewards in terms of understanding the intricate biology of chromanols are immense.

Advancements in Green Chemistry for Chromanol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact and improve sustainability. umsystem.eduresearchgate.net Future research in chromanol synthesis will likely focus on developing more environmentally friendly and efficient methods.

Key areas of advancement in green chemistry for chromanol synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or natural deep eutectic solvents (NADES). umsystem.edunih.gov

Catalysis: Developing highly efficient and selective catalysts to reduce reaction times, lower energy consumption, and minimize waste. researchgate.net This includes the use of biocatalysts and earth-abundant metal catalysts. rsc.org

Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass to reduce reliance on fossil fuels. researchgate.net

Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and facilitate scaling up of production. google.com

Electrochemical Synthesis: Employing electricity as a clean reagent to drive chemical reactions, thereby avoiding the need for stoichiometric oxidizing or reducing agents. nih.gov

By embracing the principles of green chemistry, the synthesis of this compound and other valuable chromanols can be made more sustainable and economically viable.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-2,7-dimethylchroman-6-ol, and how can reaction conditions be optimized?

  • Methodology : A common synthetic approach involves modifying chroman derivatives through alkylation and hydroxylation. For example, reacting 6-hydroxychroman precursors with ethylating agents (e.g., ethyl halides) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group. Subsequent methylation at the 2- and 7-positions can be achieved using methyl iodide and a strong base. Purification typically employs column chromatography with silica gel and a gradient solvent system (e.g., hexane/ethyl acetate). Reaction optimization might involve adjusting temperature (40–80°C), solvent polarity, and catalyst selection to improve yield and regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, coupling patterns in aromatic regions can distinguish between para- and meta-substituted chroman systems.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves 3D molecular geometry, bond angles, and intermolecular interactions. Hydrogen bonding networks (e.g., O–H···O) can be analyzed to predict stability and solubility .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and fragmentation pathways.

Advanced Research Questions

Q. How does this compound inhibit lipid peroxidation, and what experimental models validate its antioxidant efficacy?

  • Methodology :

  • In vitro assays : Use lipid peroxidation models like linoleic acid emulsions exposed to pro-oxidants (e.g., Fe²⁺/H₂O₂). Measure malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay. Compare inhibition rates against controls (e.g., α-tocopherol) .
  • Cellular models : Expose human keratinocytes to UV-A radiation and quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Dose-response curves (1–100 µM) can establish IC₅₀ values.
  • Mechanistic studies : Electron paramagnetic resonance (EPR) to detect radical scavenging activity against singlet oxygen (¹O₂) and peroxynitrite (ONOO⁻) .

Q. How can researchers resolve contradictions in reported antioxidant activity data across studies?

  • Methodology :

  • Critical analysis : Compare experimental variables (e.g., solvent systems, pH, and assay protocols). For instance, TBARS assays may yield variability due to differing incubation times or oxidant concentrations.
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability. Meta-analyses can aggregate data while accounting for publication bias .
  • Standardization : Adopt OECD guidelines for antioxidant testing, including positive controls and replicate experiments.

Q. What computational strategies predict the interaction of this compound with biological targets like enzymes or receptors?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model binding affinities with targets (e.g., tyrosinase or NF-κB). Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100-ns trajectories .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioactivity.

Q. What challenges arise in isolating this compound from natural sources, and how can they be mitigated?

  • Methodology :

  • Extraction optimization : Test solvents (e.g., methanol, ethyl acetate) and techniques (e.g., Soxhlet, ultrasound-assisted extraction). Monitor yields via HPLC with UV detection (λ = 280 nm).
  • Chromatographic separation : Use preparative HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water) to isolate the compound from co-eluting phenolics.
  • Chemotaxonomic guidance : Reference plant families (e.g., Celastraceae) known to produce ethyl-substituted chroman derivatives to prioritize source materials .

Data Presentation and Analysis

Q. How should researchers statistically analyze dose-dependent antioxidant effects of this compound?

  • Methodology :

  • Non-linear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) using tools like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals.
  • Error bars : Use standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments.
  • Validation : Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only) in all assays .

Critical Evaluation

Q. What criteria ensure the reliability of computational predictions for this compound’s bioactivity?

  • Methodology :

  • Validation metrics : Compare docking scores with experimental IC₅₀ values. Use root-mean-square deviation (RMSD) <2.0 Å to confirm pose reproducibility.
  • Benchmark datasets : Train models on structurally diverse chroman derivatives with known activities to avoid overfitting.
  • Peer review : Share computational workflows (e.g., GitHub repositories) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.